![molecular formula C20H30N2O B14149346 3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one CAS No. 748090-40-6](/img/structure/B14149346.png)
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a cyclohexyl group, a piperazine ring, and a propanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. One common method involves the acylation of cyclohexylamine with a suitable acyl chloride, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the addition of the 2-methylphenyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The cyclohexyl and 2-methylphenyl groups may enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
1-Cyclohexyl-N-{[1-(4-methylphenyl)-1H-indol-3-yl]methyl}methanamine: This compound shares the cyclohexyl and 4-methylphenyl groups but differs in the presence of an indole ring instead of a piperazine ring.
Uniqueness
3-Cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the piperazine ring allows for versatile chemical modifications.
特性
CAS番号 |
748090-40-6 |
|---|---|
分子式 |
C20H30N2O |
分子量 |
314.5 g/mol |
IUPAC名 |
3-cyclohexyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H30N2O/c1-17-7-5-6-10-19(17)21-13-15-22(16-14-21)20(23)12-11-18-8-3-2-4-9-18/h5-7,10,18H,2-4,8-9,11-16H2,1H3 |
InChIキー |
TXYPFVGJEWKVQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B14149267.png)
![N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide](/img/structure/B14149268.png)
![Carbonochloridimidothioic acid, [(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14149269.png)
![2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene](/img/structure/B14149274.png)
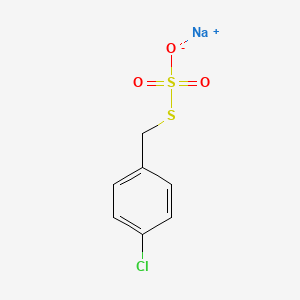
![N'-{[4-(2,5-dioxopyrrolidin-1-yl)butanoyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B14149301.png)
![N-[3-(4-Bromophenyl)-1-methyl-1H-indol-2-yl]benzamide](/img/structure/B14149302.png)
![N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]-4-propan-2-ylbenzamide](/img/structure/B14149309.png)
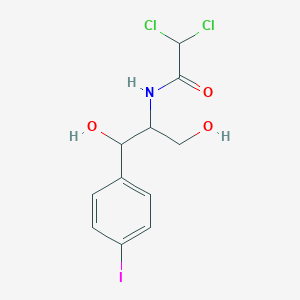
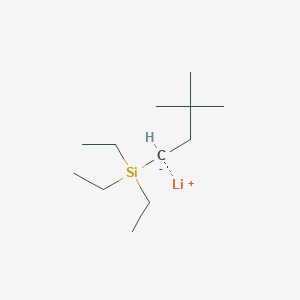
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)hexanoate](/img/structure/B14149326.png)
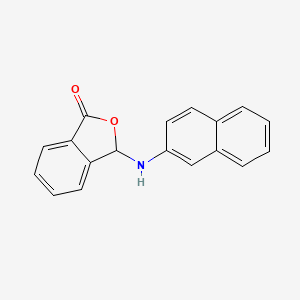
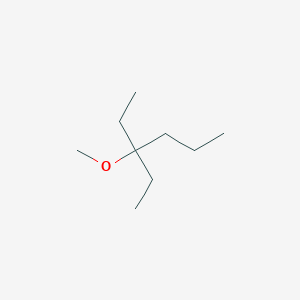
![5-{4-[(3,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]aniline](/img/structure/B14149343.png)
